molecular formula C14H16O3 B14387906 5-(2-Methyl-3-oxo-3-phenylpropyl)oxolan-2-one CAS No. 89754-42-7

5-(2-Methyl-3-oxo-3-phenylpropyl)oxolan-2-one

Katalognummer: B14387906
CAS-Nummer: 89754-42-7
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: WZGJIUOJZSFFHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methyl-3-oxo-3-phenylpropyl)oxolan-2-one is an organic compound with a complex structure that includes an oxolan-2-one ring and a phenylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-3-oxo-3-phenylpropyl)oxolan-2-one typically involves the reaction of a phenylpropyl derivative with an oxolan-2-one precursor. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methyl-3-oxo-3-phenylpropyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

5-(2-Methyl-3-oxo-3-phenylpropyl)oxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2-Methyl-3-oxo-3-phenylpropyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Methyl-3-oxo-3-phenylpropyl)oxolan-2-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of an oxolan-2-one ring with a phenylpropyl group makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

89754-42-7

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

5-(2-methyl-3-oxo-3-phenylpropyl)oxolan-2-one

InChI

InChI=1S/C14H16O3/c1-10(9-12-7-8-13(15)17-12)14(16)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI-Schlüssel

WZGJIUOJZSFFHH-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1CCC(=O)O1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.